molecular formula C19H19ClF3N5 B5140589 1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine

1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine

Cat. No.: B5140589
M. Wt: 409.8 g/mol
InChI Key: IBDQOOSAEQQVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group, a trifluoromethyl group, and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by cyclization with trifluoroacetic anhydride to form the pyrazolo[1,5-a]pyrimidine core. The final step involves the nucleophilic substitution of the pyrazolo[1,5-a]pyrimidine intermediate with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and photophysical properties.

    Industry: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol: Similar in structure but with different substituents, leading to variations in biological activity.

    2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Another related compound with distinct functional groups.

Uniqueness

1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, while the chlorophenyl and methylpiperazine moieties contribute to its ability to interact with a wide range of biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N5/c1-12-11-15(27-9-7-26(2)8-10-27)28-18(24-12)16(17(25-28)19(21,22)23)13-3-5-14(20)6-4-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDQOOSAEQQVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.